molecular formula C20H15N3O3S B2586638 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 377059-91-1

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2586638
CAS No.: 377059-91-1
M. Wt: 377.42
InChI Key: CFXVDONCHAVNFY-GXDHUFHOSA-N
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Description

This compound is an acrylonitrile derivative featuring a benzodioxole-substituted amino group at the β-position and a 4-(4-methoxyphenyl)thiazole moiety at the α-position. Its E-configuration is critical for maintaining planar geometry, which enhances intermolecular interactions such as π-π stacking and hydrogen bonding. The benzodioxole group (a methylenedioxy bridge) contributes to electron-rich aromaticity, while the 4-methoxyphenyl-thiazole unit introduces steric bulk and lipophilicity.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-24-16-5-2-13(3-6-16)17-11-27-20(23-17)14(9-21)10-22-15-4-7-18-19(8-15)26-12-25-18/h2-8,10-11,22H,12H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXVDONCHAVNFY-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that incorporates several bioactive functional groups. Its structure suggests potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article reviews existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features:

  • Benzo[d][1,3]dioxole moiety: Known for its presence in numerous bioactive compounds.
  • Thiazole ring : Commonly associated with various pharmacological activities.
  • Acrylonitrile group : Imparts reactivity and potential for further functionalization.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities. The predicted biological activities of This compound may include:

  • Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds containing thiazole and dioxole rings often exhibit significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Similar derivatives are known to modulate inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
  • Receptor Binding : The structural motifs allow for binding to various receptors, potentially modulating signaling pathways involved in disease progression.
  • Cell Cycle Interference : Some derivatives have been shown to interfere with cell cycle regulation, leading to apoptosis in cancer cells.

Anticancer Activity

A study on thiazole derivatives indicated that they could inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the target compound demonstrated IC50 values ranging from 6.46 μM to 30 μM against breast and liver cancer cell lines .

Antimicrobial Effects

Research on benzothiazole derivatives revealed significant antibacterial activity against multiple strains of bacteria. For example, a derivative exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against tested organisms .

Anti-inflammatory Properties

Compounds featuring the benzo[d][1,3]dioxole structure have been documented to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylthiazoleThiazole ringAntimicrobial
4-ChlorobenzamideChlorinated aromaticAnticancer
Benzo[d][1,3]dioxole derivativesDioxole ringAnti-inflammatory

This table illustrates how compounds with similar structures can exhibit diverse biological activities, highlighting the potential synergistic effects of combining different moieties.

Conclusion and Future Directions

The compound This compound holds promise for further exploration in drug development due to its unique structural features and predicted biological activities. Future research should focus on:

  • Detailed structure-activity relationship (SAR) studies to optimize efficacy.
  • In vivo testing to establish therapeutic potential.
  • Exploration of combinatorial therapies leveraging its properties against resistant strains or cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Acrylonitrile Moieties
Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Activity
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile Replaces 4-methoxyphenyl with 3,4-dichlorophenyl on thiazole ~424.3 Biochemical intermediate; no direct activity reported
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine core instead of acrylonitrile; methylamino-thiazole substituent ~354.4 Synthesized for structural studies; yield: 18%
(E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles (7a–k) Benzo[d]thiazole replaces benzodioxole-amino group ~280–350 Anticancer activity (varies with aryl substituents)
3-(dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile Dimethylamino group instead of benzodioxole-amino ~283.3 Synthesized via DMF/piperidine catalysis; anticancer screening

Key Observations :

  • Electron-Withdrawing vs.
  • Synthetic Yields : Acrylonitrile derivatives (e.g., 7a–k) are synthesized efficiently (room temperature, 3–10 min) using triethylamine catalysis, whereas pyrimidine-thiazole hybrids require harsher conditions and show lower yields (~18%) .
Pharmacological and Physicochemical Comparisons

Anticancer Activity :

  • Compounds with electron-withdrawing groups (e.g., chloro, nitro) on the thiazole-linked aryl ring (e.g., 3,4-dichlorophenyl in ) often show higher cytotoxicity due to increased electrophilicity .
  • The methoxy group in the target compound may reduce toxicity compared to halogens, balancing potency and safety .

Thermal Stability :

  • The target compound’s melting point is unreported, but structurally related acrylonitriles (e.g., 7a–k) typically exhibit mp >200°C, indicating high thermal stability due to rigid conjugation .

Solubility :

  • Methoxy and benzodioxole groups improve aqueous solubility compared to purely hydrophobic analogues (e.g., 4-phenylthiazole derivatives in ) .

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